Cyclopentane-1,2,3,4-tetracarboxylic acid
Overview
Description
Cyclopentane-1,2,3,4-tetracarboxylic acid is a chemical compound that forms a cobalt (II) complex under hydrothermal conditions .
Synthesis Analysis
The compound has been synthesized by hydrothermal reactions of flexible (1 S,2 S,3 R,4 R)-H 4 cptc with MnCl 2 / CdCl 2 .Molecular Structure Analysis
The crystal structure of the compound was studied by synchrotron radiation and neutron powder diffraction . It has also been used in the synthesis of cobalt-based metal-organic frameworks (MOFs) with distinct linkers .Chemical Reactions Analysis
The compound has been used in the synthesis of coordination polymers . It has also been used in the formation of cobalt (II) complex under hydrothermal conditions .Physical And Chemical Properties Analysis
The compound forms a cobalt (II) complex under hydrothermal conditions . It has been used in the synthesis of cobalt-based MOFs, which have shown noteworthy results in terms of specific capacity, energy density, power density, and capacity retention .Scientific Research Applications
Isostere for Carboxylic Acid : Cyclopentane-1,3-diones, related to cyclopentane-tetracarboxylic acid, are studied as isosteres for the carboxylic acid functional group. This is due to their similar acidity and the ability to substitute effectively for the carboxylic acid group, as seen in the design of thromboxane A2 receptor antagonists (Ballatore et al., 2011).
Catalysis in Organic Chemistry : Derivatives like cis,cis,cis-1,2,3,4-Tetrakis(diphenylphosphinomethyl)cyclopentane have been used in various catalytic processes. This includes the cross-coupling of aryl bromides with arylboronic acids, demonstrating high efficiency and good yields in such reactions (Feuerstein et al., 2001; Feuerstein et al., 2003; Berthiol et al., 2004).
Fluorination and Cyclization : Studies have been conducted on the fluorination of cyclopentane-polycarboxylic acids, yielding cyclic α,α,α',α'-tetrafluoroethers. This demonstrates the potential of cyclopentane derivatives in producing fluorinated cyclic compounds (Pustovit et al., 1994).
Synthesis and Characterization with Metal Ions : Cyclopentane-tetracarboxylate has been used to synthesize and characterize metal(II) hydrates and sodium salts. These compounds are studied for their coordination properties and thermal behaviors (Bartyzel et al., 2010).
Electrochemical Oxidation : Tetramethyl esters of α,α,ω,ω-alkanetetracarboxylic acids, including derivatives of cyclopentane-tetracarboxylic acid, undergo electrochemical oxidation. This process results in cyclization and formation of various cyclic compounds, highlighting its role in electrochemical synthetic methods (Elinson et al., 1992).
Carboxylation of Alkanes : Cyclopentane derivatives have been investigated in the context of carboxylation reactions. For example, cyclopentane itself is carbonylated under mild conditions to form carboxylic acids, a process catalyzed by vanadium complexes (Reis et al., 2005).
Total Acid Number Reduction : The kinetics and pathways of total acid number reduction of cyclopentane carboxylic acid using subcritical methanol have been explored. This process is significant for understanding the chemical transformation of naphthenic acids (Mandal & Nagarajan, 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
cyclopentane-1,2,3,4-tetracarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O8/c10-6(11)2-1-3(7(12)13)5(9(16)17)4(2)8(14)15/h2-5H,1H2,(H,10,11)(H,12,13)(H,14,15)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOSVXXBNNCUXMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1C(=O)O)C(=O)O)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30958404 | |
Record name | Cyclopentane-1,2,3,4-tetracarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30958404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentane-1,2,3,4-tetracarboxylic acid | |
CAS RN |
3724-52-5, 3786-91-2 | |
Record name | 1,2,3,4-Cyclopentanetetracarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3724-52-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopentane-1,2,3,4-tetracarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003724525 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | r-1,c-2,c-3,c-4-Cyclopentanetetracarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003786912 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclopentane-1,2,3,4-tetracarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30958404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | R-1,c-2,c-3,c-4-cyclopentanetetracarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.143 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Cyclopentane-1,2,3,4-tetracarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.977 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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